N-(butan-2-yl)-4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
“N-(butan-2-yl)-4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including carbamoyl, dioxo, and carboxamide, suggests that this compound may exhibit a range of chemical reactivities and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(butan-2-yl)-4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” can be approached through a multi-step synthetic route. A possible synthetic pathway could involve the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminobenzamide and hydrazine derivatives.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.
Functionalization with Alkyl Groups: The butan-2-yl and 3-methylbutyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Final Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring and the triazoloquinazoline core may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the alkyl groups could yield corresponding alcohols or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring or triazoloquinazoline core.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate for various organic transformations.
Biology
In biology, the compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties. These activities could be explored through in vitro and in vivo studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. This could include its use as a lead compound for drug development, particularly for diseases where triazoloquinazoline derivatives have shown promise.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(butan-2-yl)-4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline Derivatives: Compounds with similar triazoloquinazoline cores, such as 4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.
Carbamoyl-Substituted Compounds: Compounds with similar carbamoyl groups, such as N-(butan-2-yl)-4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivities compared to other similar compounds.
Properties
IUPAC Name |
N-butan-2-yl-2-[2-(4-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-6-19(5)29-25(36)20-9-12-22-23(15-20)34-27(32(26(22)37)14-13-17(2)3)31-33(28(34)38)16-24(35)30-21-10-7-18(4)8-11-21/h7-12,15,17,19H,6,13-14,16H2,1-5H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBGFXIJCJFTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC=C(C=C4)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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